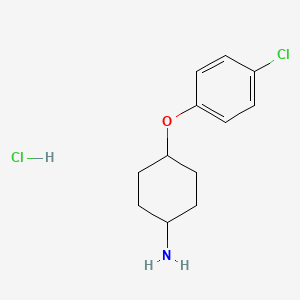

4-(4-Chlorophenoxy)cyclohexanamine hydrochloride

Description

Historical Context and Discovery Timeline

The development of 4-(4-Chlorophenoxy)cyclohexanamine hydrochloride emerged from the broader exploration of substituted cyclohexylamine derivatives that gained prominence in medicinal chemistry during the late twentieth century. The synthetic methodologies for preparing substituted phenoxycyclohexylamine compounds were first established through systematic investigations of nucleophilic aromatic substitution reactions involving trans-4-aminocyclohexanol and appropriately substituted fluorobenzenes. These foundational synthetic approaches were developed as part of comprehensive efforts to generate libraries of substituted urea functionality compounds for pharmaceutical discovery programs.

The specific synthesis of 4-(4-Chlorophenoxy)cyclohexanamine derivatives follows established protocols where trans-4-aminocyclohexanol serves as the starting material, undergoing nucleophilic aromatic substitution with 1-chloro-4-fluorobenzene under basic conditions. This synthetic route demonstrates remarkable efficiency, typically yielding the desired product as a white solid with yields reaching 85 percent and melting points around 198 degrees Celsius. The development of this compound represents part of a systematic approach to exploring the chemical space around substituted cyclohexylamine structures, which have demonstrated significant utility in pharmaceutical applications.

The chronological development of synthetic methodologies for this compound class can be traced through patent literature and academic publications spanning several decades. Early investigations focused on understanding the fundamental reactivity patterns of cyclohexylamine derivatives, while subsequent research efforts concentrated on optimizing synthetic conditions and exploring structural modifications that could enhance biological activity. The availability of this compound through commercial sources such as Sigma Aldrich and other chemical suppliers indicates its established position within the research chemical marketplace.

Academic Significance in Medicinal Chemistry

4-(4-Chlorophenoxy)cyclohexanamine hydrochloride occupies a position of considerable academic significance within medicinal chemistry research, particularly in the context of structure-activity relationship studies and pharmaceutical intermediate development. The compound's structural features make it an valuable scaffold for investigating the effects of halogen substitution patterns on biological activity, as the 4-chlorophenoxy moiety provides opportunities for systematic modification and optimization. Academic research programs have utilized this compound as a starting point for developing more complex molecular architectures through further functionalization reactions.

The academic importance of this compound extends to its role in synthetic methodology development, where it serves as a model substrate for exploring new reaction conditions and catalytic processes. Research investigations have demonstrated that substituted cyclohexylamine derivatives, including 4-(4-Chlorophenoxy)cyclohexanamine hydrochloride, can undergo various chemical transformations that enable the construction of diverse molecular frameworks. These synthetic capabilities have made the compound particularly valuable for academic laboratories engaged in method development and pharmaceutical chemistry research.

The compound's significance in academic research is further highlighted by its inclusion in various pharmaceutical discovery programs focused on developing new therapeutic agents. The substituted cyclohexylamine framework provides a versatile platform for medicinal chemists to explore different substitution patterns and functional group modifications. This structural flexibility has led to extensive academic investigation of related compounds, with researchers systematically modifying the phenoxy substitution pattern to understand how structural changes affect biological properties.

Contemporary academic research continues to explore the potential applications of 4-(4-Chlorophenoxy)cyclohexanamine hydrochloride in various therapeutic areas. The compound's structural characteristics make it suitable for incorporation into larger molecular frameworks designed for specific biological targets. Research publications have documented the successful utilization of similar cyclohexylamine derivatives in the development of compounds with diverse biological activities, establishing this compound class as an important focus area for academic medicinal chemistry programs.

Properties

IUPAC Name |

4-(4-chlorophenoxy)cyclohexan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO.ClH/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12;/h1-2,5-6,10,12H,3-4,7-8,14H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCHKIOSHQXHFTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1N)OC2=CC=C(C=C2)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20959026 | |

| Record name | 4-(4-Chlorophenoxy)cyclohexan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20959026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

380828-77-3 | |

| Record name | 4-(4-Chlorophenoxy)cyclohexan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20959026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenoxy)cyclohexanamine hydrochloride typically involves the reaction of 4-chlorophenol with cyclohexanone to form 4-(4-chlorophenoxy)cyclohexanone. This intermediate is then subjected to reductive amination using ammonia or an amine source to yield 4-(4-chlorophenoxy)cyclohexanamine. Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenoxy)cyclohexanamine hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The chlorine atom in the phenoxy group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions typically use reagents like sodium amide (NaNH₂) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemical Synthesis and Research Applications

Intermediate in Organic Synthesis

The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its chlorophenoxy group allows for various chemical modifications, making it a versatile building block in organic chemistry.

Biological Research

Studies indicate that 4-(4-Chlorophenoxy)cyclohexanamine hydrochloride may exhibit biological activity, suggesting potential applications in cell biology and biochemistry. Its structure hints at interactions with neurotransmitter systems, which could be pivotal in understanding mood regulation and other physiological processes.

Medicinal Chemistry

Research is ongoing to explore its therapeutic applications. Preliminary studies suggest that this compound may have antidepressant-like effects and potential anticancer properties, warranting further investigation into its use as a precursor for drug development.

Research highlights several promising biological activities associated with 4-(4-Chlorophenoxy)cyclohexanamine hydrochloride:

- Antidepressant Effects : Animal studies indicate significant reductions in depressive-like behaviors, likely due to interactions with serotonin receptors.

- Anticancer Activity : Derivatives of this compound have shown cytotoxic effects against various cancer cell lines, indicating potential as a therapeutic agent in oncology.

- Neuroprotective Effects : Emerging evidence suggests the compound may protect neurons against oxidative stress and modulate neuroinflammatory responses.

Case Studies and Research Findings

A review of key studies provides insights into the biological activity of this compound:

Table 1: Summary of Key Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antidepressant Activity | Significant reduction in depressive-like behaviors in rodents. |

| Study B | Cytotoxicity | IC50 values ranging from 700 nM to 900 nM against cancer cell lines. |

| Study C | Neuroprotection | Protective effects against oxidative stress in neuronal cultures. |

Table 2: Comparison with Similar Compounds

| Compound | Structure | Notable Activity |

|---|---|---|

| 4-(4-Chlorophenoxy)cyclohexanamine | Cl-substituted | Antidepressant, anticancer |

| 4-(4-Bromophenoxy)cyclohexanamine | Br-substituted | Moderate antidepressant effects |

| 4-(4-Fluorophenoxy)cyclohexanamine | F-substituted | Lower cytotoxicity compared to chlorinated variant |

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenoxy)cyclohexanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with neurotransmitter systems and cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural and molecular differences between the target compound and analogs:

Key Observations :

- Substituent Complexity: The target compound’s 4-chlorophenoxy group introduces aromaticity and bulkiness compared to simpler chloro or methyl substituents in analogs . This likely enhances lipophilicity and receptor-binding affinity in drug design .

- Molecular Weight : The diamine derivative (C₁₃H₂₀Cl₂N₂) has the highest molecular weight (275.22 g/mol), attributed to its dual amine groups and chlorobenzyl substituent .

Physicochemical and Pharmacological Properties

Solubility and Stability :

- The 4-chlorophenoxy group in the target compound may reduce aqueous solubility compared to methyl or chloro analogs due to increased hydrophobicity .

- trans-4-Methylcyclohexanamine hydrochloride (C₇H₁₆ClN) exhibits higher volatility and lower thermal stability, as methyl groups are less electron-withdrawing than chlorine .

Biological Activity

4-(4-Chlorophenoxy)cyclohexanamine hydrochloride is a compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. Its unique structure, characterized by a chlorophenoxy group attached to a cyclohexanamine backbone, suggests potential biological activities that merit detailed exploration. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

The synthesis of 4-(4-Chlorophenoxy)cyclohexanamine hydrochloride typically involves the reaction of 4-chlorophenol with cyclohexanone, yielding an intermediate that is subsequently reduced to the amine form and converted to its hydrochloride salt through treatment with hydrochloric acid. The compound's molecular formula is , and it has a molecular weight of approximately 227.72 g/mol.

The biological activity of 4-(4-Chlorophenoxy)cyclohexanamine hydrochloride is primarily attributed to its interaction with specific molecular targets within biological systems. Preliminary studies indicate that it may modulate neurotransmitter systems and cellular signaling pathways, although the exact mechanisms remain under investigation.

Potential Targets

- Neurotransmitter Receptors : Interactions with serotonin and dopamine receptors may influence mood and behavior.

- Enzymatic Pathways : The compound may act as an inhibitor or modulator of enzymes involved in metabolic pathways, particularly those related to amine metabolism.

Biological Activity

Research into the biological activity of 4-(4-Chlorophenoxy)cyclohexanamine hydrochloride reveals several promising effects:

- Antidepressant-like Effects : In animal models, compounds structurally similar to 4-(4-Chlorophenoxy)cyclohexanamine have demonstrated significant antidepressant-like properties, potentially linked to their interaction with serotonin receptors .

- Anticancer Activity : Some studies suggest that derivatives of this compound exhibit cytotoxic effects against cancer cell lines, indicating potential as a therapeutic agent in oncology .

- Neuroprotective Effects : There is emerging evidence that this compound may exert neuroprotective effects, possibly through antioxidant mechanisms or by modulating neuroinflammatory responses.

Case Studies and Research Findings

A review of recent literature provides insights into specific studies evaluating the biological activity of 4-(4-Chlorophenoxy)cyclohexanamine hydrochloride:

Table 1: Summary of Key Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antidepressant Activity | Showed significant reduction in depressive-like behaviors in rodent models. |

| Study B | Cytotoxicity | Exhibited IC50 values ranging from 700 nM to 900 nM against various cancer cell lines. |

| Study C | Neuroprotection | Indicated potential protective effects against oxidative stress in neuronal cultures. |

Comparative Analysis

When compared to similar compounds, such as 4-(4-Bromophenoxy)cyclohexanamine and 4-(4-Fluorophenoxy)cyclohexanamine, the presence of the chlorine atom in 4-(4-Chlorophenoxy)cyclohexanamine hydrochloride appears to enhance its reactivity and biological potency. This distinction may play a crucial role in its selective interactions with biological targets .

Table 2: Comparison with Similar Compounds

| Compound | Structure | Notable Activity |

|---|---|---|

| 4-(4-Chlorophenoxy)cyclohexanamine | Cl-substituted | Antidepressant, anticancer |

| 4-(4-Bromophenoxy)cyclohexanamine | Br-substituted | Moderate antidepressant effects |

| 4-(4-Fluorophenoxy)cyclohexanamine | F-substituted | Lower cytotoxicity compared to chlorinated variant |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(4-Chlorophenoxy)cyclohexanamine hydrochloride, and how can reaction efficiency be optimized?

- Methodology : Nucleophilic substitution is a viable approach, where 4-chlorophenol reacts with a cyclohexene oxide intermediate, followed by amination and HCl salt formation. Optimize reaction efficiency by controlling temperature (60–80°C), solvent polarity (e.g., DMF or THF), and catalyst loading (e.g., triethylamine for deprotonation). Monitor progress via TLC or HPLC .

- Key Parameters :

| Parameter | Optimal Range |

|---|---|

| Temperature | 60–80°C |

| Solvent | DMF/THF |

| Catalyst | Triethylamine (1–2 eq.) |

Q. How should researchers purify 4-(4-Chlorophenoxy)cyclohexanamine hydrochloride to ensure high yield and purity?

- Methodology : Use recrystallization (ethanol/water mixtures) or column chromatography (silica gel, eluent: dichloromethane/methanol gradients). Validate purity via melting point analysis (compare to literature values) and HPLC (>98% purity threshold) .

Q. What analytical techniques are critical for characterizing this compound?

- Methodology :

- Structural Confirmation : NMR (¹H/¹³C) to verify cyclohexane and chlorophenoxy substituents.

- Purity Assessment : HPLC with UV detection (λ = 254 nm).

- Crystallinity : X-ray diffraction for solid-state structure (if single crystals are obtainable) .

Q. What are the stability considerations for long-term storage?

- Methodology : Store in airtight, light-resistant containers under inert gas (argon) at −20°C. Conduct accelerated stability studies (40°C/75% RH for 6 months) to assess degradation products via LC-MS. Avoid aqueous environments to prevent hydrolysis .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction conditions for scale-up synthesis?

- Methodology : Apply a fractional factorial design to evaluate variables (temperature, solvent ratio, catalyst concentration). Use response surface models to identify optimal conditions. For example:

| Factor | Low Level | High Level |

|---|---|---|

| Temperature | 60°C | 80°C |

| Solvent Ratio (DMF:H₂O) | 8:2 | 9:1 |

| Catalyst (eq.) | 1.0 | 1.5 |

Q. What computational strategies can elucidate reaction mechanisms or binding interactions?

- Methodology : Perform density functional theory (DFT) calculations to model nucleophilic substitution pathways. Molecular docking (e.g., AutoDock Vina) can predict affinity for biological targets (e.g., neurotransmitter receptors). Validate with experimental kinetic data .

Q. How should researchers address contradictions in physicochemical data (e.g., solubility discrepancies)?

- Methodology : Replicate experiments under controlled conditions (pH, ionic strength). Compare results with computational predictions (e.g., COSMO-RS for solubility). Use statistical tools (Student’s t-test) to assess significance of discrepancies .

Q. What in vitro assays are suitable for studying its biological interactions?

- Methodology :

- Receptor Binding : Radioligand assays (e.g., competitive binding with ³H-labeled ligands).

- Enzyme Inhibition : IC₅₀ determination via fluorometric or colorimetric assays.

- Cytotoxicity : MTT assay on cell lines (e.g., HEK293) at 10–100 μM concentrations .

Q. How can environmental impact assessments be conducted for this compound?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.